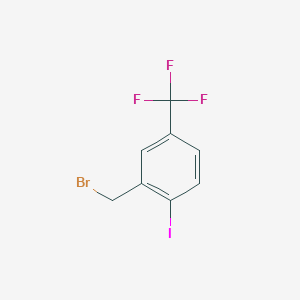

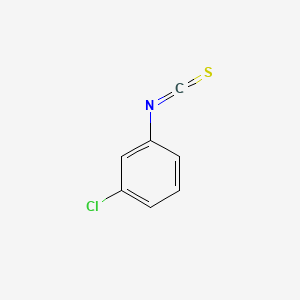

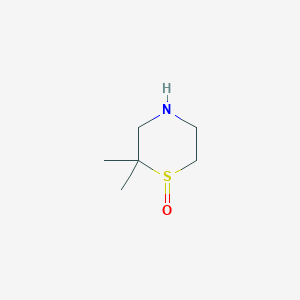

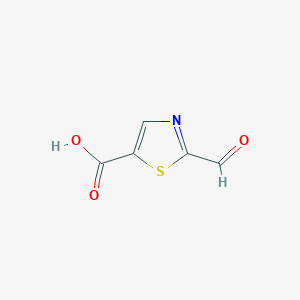

![molecular formula C16H20N2O4 B1345839 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid CAS No. 1142211-10-6](/img/structure/B1345839.png)

4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid" is a complex molecule that may have potential applications in various fields of chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds that can help us understand the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of esters or Schiff bases from starting materials that include tert-butyl carboxylates and aminobenzoic acids. For example, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids involves the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation and coupling steps . These methods could potentially be adapted for the synthesis of "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was solved using three-dimensional X-ray data . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their interactions with metal centers and their ability to form coordination compounds. The organic carboxylates in triorganostannyl esters, for example, can coordinate to metal centers, affecting both the photophysical properties of the metal and the ligands' conformation . This suggests that "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid" may also have interesting coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using a variety of spectroscopic methods and quantum chemical calculations. Vibrational spectra, UV-Vis absorption, NMR analyses, and computational methods such as DFT are used to characterize these properties . For example, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid using DFT calculations provided insights into its vibrational spectra, electronic structure, and molecular properties . These techniques could be applied to "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid" to gain a comprehensive understanding of its properties.

科学的研究の応用

Synthesis and Structural Analysis

Triorganostannyl Esters Synthesis : The synthesis of triorganostannyl esters of 3- and 4-[1-pyridin-2-yl-methylidene]- and 3,5-bis-[1-pyridin-2-yl-methylidene]-benzoic acids has been reported. These compounds are considered as iminopyridines and have been investigated for their physicochemical properties, highlighting the effect of coordination to metal centers on the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).

Crystallography and Magnetism : A study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid discusses its crystallization, forming chains of nitroxide to aryl CH contacts and exhibiting antiferromagnetic downturn at lower temperatures. This study suggests potential for applications in magnetic materials (Baskett & Lahti, 2005).

Medicinal Chemistry Applications

- Bioactive Compound Synthesis : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized. These analogs, derived from 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid, show significant antitumor activity, indicating potential in cancer research (Maftei et al., 2013).

Organic Synthesis Applications

Divergent Synthesis : Research has been conducted on the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. This study offers insights into reaction mechanisms and product distribution, applicable in the synthesis of various organic compounds (Rossi et al., 2007).

Supramolecular Arrangement : The synthesis and crystal structure analysis of substituted oxopyrrolidine analogues have been examined. These studies provide insights into the influence of weak intermolecular interactions on supramolecular assembly, which is crucial for the development of novel materials and pharmaceuticals (Samipillai et al., 2016).

特性

IUPAC Name |

4-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)18-9-11(8-13(18)19)14(20)17-12-6-4-10(5-7-12)15(21)22/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVQVSILCQNSOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

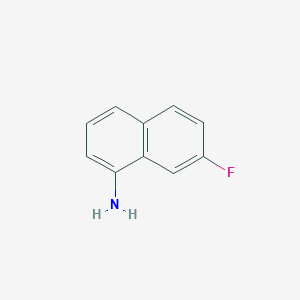

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)